molecular formula C23H24FN3O5 B2592480 N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 1021050-71-4

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B2592480
CAS No.: 1021050-71-4
M. Wt: 441.459
InChI Key: MLXCEHDTZQTFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a 2,5-dimethoxyphenyl group, and a fluorophenoxypropanamide moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of the pyridazinone core with a 2,5-dimethoxyphenyl group, often through a nucleophilic aromatic substitution reaction.

    Attachment of the Fluorophenoxypropanamide Moiety: The final step includes the coupling of the intermediate with 2-(2-fluorophenoxy)propanamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or amides within the molecule to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and alter its interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c1-15(32-21-7-5-4-6-18(21)24)23(29)25-12-13-27-22(28)11-9-19(26-27)17-14-16(30-2)8-10-20(17)31-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXCEHDTZQTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)OC)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.